methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate
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Overview
Description
methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate is a derivative of atorvastatin, a widely used statin medication. This compound is characterized by its complex molecular structure, which includes a lactam ring and a phenanthrene moiety. It is primarily used in pharmaceutical research and development due to its potential therapeutic applications.
Scientific Research Applications
Atorvastatin Lactam Phenanthrene Methyl Ester is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical method development and validation.
Biology: The compound is studied for its potential effects on cellular processes and pathways.
Medicine: Research focuses on its potential as a therapeutic agent for cardiovascular diseases and other conditions.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Target of Action
The primary target of Atorvastatin Lactam Phenanthrene Methyl Ester is the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonate .
Mode of Action
Atorvastatin Lactam Phenanthrene Methyl Ester acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby inhibiting the production of cholesterol . This results in decreased hepatic cholesterol levels, which stimulates the upregulation of LDL receptors and increases the uptake of LDL from the bloodstream .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the production of cholesterol and other important biomolecules . This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol, sometimes referred to as “bad cholesterol”, and very-low-density lipoprotein (VLDL) .
Pharmacokinetics
Atorvastatin is primarily metabolized in the liver, the site of cholesterol synthesis and LDL clearance .
Result of Action
The primary result of Atorvastatin Lactam Phenanthrene Methyl Ester’s action is a reduction in LDL cholesterol levels . This is associated with a decreased risk of atherosclerotic cardiovascular disease (ASCVD), including conditions such as heart attack and stroke .
Action Environment
The efficacy and stability of Atorvastatin Lactam Phenanthrene Methyl Ester can be influenced by various environmental factors. For instance, statins are known to be susceptible to hydrolytic, oxidative, and photolytic degradation . They frequently undergo chemical modifications like lactonization, hydrolysis, esterification, dimerization, and isomerization in different stressor media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Lactam Phenanthrene Methyl Ester involves multiple steps. One common method includes the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The final product is obtained through hydrolytic deprotection and lactonization .
Industrial Production Methods
Industrial production methods for Atorvastatin Lactam Phenanthrene Methyl Ester are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Atorvastatin Lactam Phenanthrene Methyl Ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the lactam ring, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the phenanthrene moiety, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine and chlorine are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives can have different pharmacological activities and are often studied for their potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: The parent compound, widely used as a lipid-lowering agent.
Simvastatin: Another statin with a similar mechanism of action.
Rosuvastatin: Known for its high potency and efficacy in lowering LDL cholesterol levels.
Fluvastatin: A statin with a slightly different chemical structure but similar pharmacological effects.
Uniqueness
Atorvastatin Lactam Phenanthrene Methyl Ester is unique due to its complex structure, which includes a lactam ring and a phenanthrene moiety. This structural complexity may confer unique pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35FN2O6/c1-20(2)34(32(41)36-22-9-5-4-6-10-22)30-26-12-8-7-11-25(26)28-17-21(35)13-14-27(28)31(30)37(33(34)42)16-15-23(38)18-24(39)19-29(40)43-3/h4-14,17,20,23-24,38-39H,15-16,18-19H2,1-3H3,(H,36,41)/t23-,24-,34?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAZGMYTSSOJAZ-OFYDQPGMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)OC)O)O)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)OC)O)O)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35FN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.